Deoxynojirimycin-d2, 15N Hydrochloride
CAS No.:
Cat. No.: VC0202096
Molecular Formula: C₆H₁₂D₂Cl¹⁵NO₄
Molecular Weight: 202.64
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₆H₁₂D₂Cl¹⁵NO₄ |
|---|---|
| Molecular Weight | 202.64 |
Introduction
Chemical Properties and Structure
Deoxynojirimycin-d2, 15N Hydrochloride is characterized by its unique molecular composition that includes stable isotope labeling. The compound has a molecular formula of C6D2H1115NO4·HCl and a molecular weight of 202.638 g/mol . The presence of deuterium and nitrogen-15 isotopes distinguishes this compound from standard 1-deoxynojirimycin while preserving its core structural features.
Structural Characteristics
The compound maintains the polyhydroxylated piperidine alkaloid structure characteristic of 1-deoxynojirimycin, with the critical modification being the incorporation of two deuterium atoms and one nitrogen-15 atom. The exact SMILES notation for this compound is Cl.[2H]C([2H])(O)[C@H]1[15NH]CC@HC@@H[C@@H]1O, reflecting its precise stereochemistry . The IUPAC name is (2R,3R,4R,5S)-2-dideuterio(hydroxy)methylazinane-3,4,5-triol;hydrochloride .
Physical Properties
Deoxynojirimycin-d2, 15N Hydrochloride is typically available as a neat compound, meaning it is provided in pure form without diluents or solvents . The compound has an exact mass of 202.071, which is critical for its identification in mass spectrometry applications . Like other hydrochloride salts, it exhibits improved stability and solubility compared to its free base form.
Relationship to 1-Deoxynojirimycin
To understand the significance of Deoxynojirimycin-d2, 15N Hydrochloride, it's important to examine the properties and activities of its non-isotopically labeled parent compound.
Origin and Sources
The parent compound, 1-deoxynojirimycin (DNJ), is naturally found in mulberry leaves and is also known as duvoglustat or moranolin . While DNJ can be extracted from natural sources, the isotopically labeled variant must be synthesized through specific chemical processes that incorporate the stable isotopes.
Biosynthetic Pathway
Standard 1-deoxynojirimycin is biosynthesized from D-glucose in various plants such as Commelina communis and in bacterial species including Streptomyces and Bacillus . In Bacillus subtilis, the biosynthesis involves a TYB gene cluster comprising gabT1 (aminotransferase), yktc1 (phosphatase), and gutB1 (oxidoreductase) . The process includes glycolysis of D-glucose to produce fructose-6-phosphate, followed by transamination, dephosphorylation, and cyclization steps, ultimately yielding 1-DNJ .
Functional Properties and Mechanisms
Deoxynojirimycin-d2, 15N Hydrochloride retains the fundamental biochemical activity of the parent compound while offering additional research capabilities through its isotopic labeling.
Enzyme Inhibition Mechanism
Like standard 1-deoxynojirimycin, the isotopically labeled variant functions primarily as an alpha-glucosidase inhibitor. The inhibitory mechanism involves the compound binding to the active site pocket of glucosidase enzymes. This interaction has been extensively studied with the parent compound DNJ, which adopts a 4C₁ chair conformation when bound to enzymes .
Binding Interactions
Crystal structure studies of the parent compound (DNJ) with glucosidase II alpha have revealed that all hydroxyl groups and the amide group participate in binding through hydrogen bonds with specific amino acid residues including Asp443, Asp556, Arg617, Asp633, and His691 . These interactions explain the high affinity of deoxynojirimycin compounds for glucosidase enzymes. The isotopically labeled variant is expected to maintain these same binding properties while allowing for specialized detection.
Research Applications
The isotopic labeling of Deoxynojirimycin-d2, 15N Hydrochloride makes it particularly valuable for specific research applications that benefit from stable isotope tracing.
Metabolic Studies
The incorporation of deuterium (²H) and nitrogen-15 (¹⁵N) allows researchers to track the compound's metabolic fate with high precision. This is particularly useful in:
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Pharmacokinetic investigations to determine the compound's absorption, distribution, metabolism, and excretion
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Metabolic pathway elucidation
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Quantitative analyses in complex biological matrices
Structural and Binding Studies
The isotopic labeling facilitates detailed studies of:
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Protein-ligand interactions through NMR spectroscopy
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Mass spectrometry-based identification and quantification
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Crystallographic analyses of enzyme-inhibitor complexes
Comparison with Standard DNJ Applications
While the parent compound DNJ has been studied for various therapeutic applications, including the development of sustained-release delivery systems for hypoglycemic effects , the isotopically labeled variant provides additional research capabilities without altering the fundamental biological activity. Studies have shown that standard DNJ extracts from mulberry leaves can protect against oxidative stress in animal models , suggesting similar potential for the isotopically labeled compound in research contexts.
Comparative Analysis with Related Compounds
To better understand the position of Deoxynojirimycin-d2, 15N Hydrochloride in the broader context of glucosidase inhibitors, it is valuable to compare it with structurally or functionally related compounds.
Structural Analogues
Table 1: Comparison of Deoxynojirimycin-d2, 15N Hydrochloride with Related Compounds
| Compound | Molecular Formula | Key Structural Features | Distinctive Properties |
|---|---|---|---|
| Deoxynojirimycin-d2, 15N Hydrochloride | C6D2H11¹⁵NO4·HCl | Deuterium and ¹⁵N isotopic labels | Enhanced detection in analytical methods |
| 1-Deoxynojirimycin (DNJ) | C6H13NO4 | Standard non-labeled structure | Natural occurrence in mulberry leaves |
| Nojirimycin | C6H13NO5 | Additional hydroxyl group at C1 | Precursor in DNJ biosynthesis |
| 1-Deoxygalactonojirimycin | C6H13NO4 | Different stereochemistry | Targets different glucosidases |
Functional Comparison
Analytical Applications
The unique isotopic composition of Deoxynojirimycin-d2, 15N Hydrochloride makes it especially useful in analytical chemistry and biochemical research.
Mass Spectrometry
The incorporation of deuterium and nitrogen-15 creates a distinct mass spectral pattern that can be readily distinguished from the non-labeled compound. This property is valuable for:
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Internal standardization in quantitative analysis
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Metabolite tracking in complex biological samples
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Structural elucidation studies
NMR Spectroscopy
The presence of ¹⁵N provides enhanced sensitivity in nitrogen NMR studies, while deuterium labeling allows for specific tracking of hydrogen positions. These properties facilitate:
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Detailed structural analyses
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Binding studies with target enzymes
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Conformational investigations in solution
Current Research Status and Future Perspectives
Research on Deoxynojirimycin-d2, 15N Hydrochloride continues to evolve as new applications and methodologies are developed.
Current Research Focus
Current research with isotopically labeled deoxynojirimycin derivatives primarily centers on:
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Elucidating precise mechanisms of enzyme inhibition
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Developing improved analytical methods for detection and quantification
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Understanding pharmacokinetic properties to inform therapeutic applications
Future Research Directions
Potential future applications for Deoxynojirimycin-d2, 15N Hydrochloride include:
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Development of more sensitive assays for glucosidase activity
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Exploration of structure-activity relationships through selective isotopic labeling
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Investigation of metabolic fates in various biological systems
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Support for drug development targeting glycoprocessing disorders
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